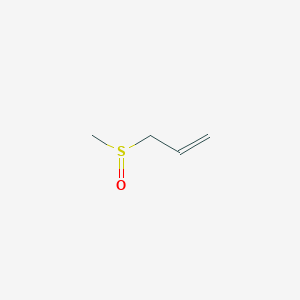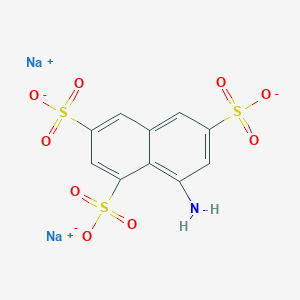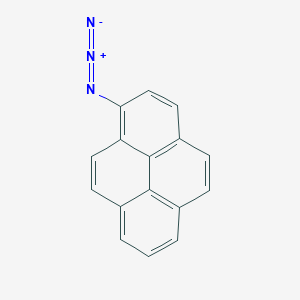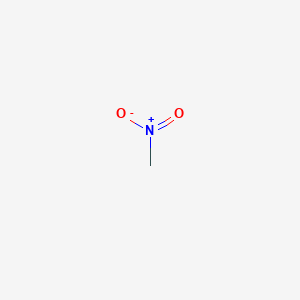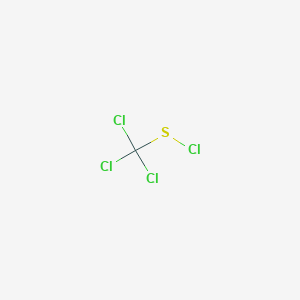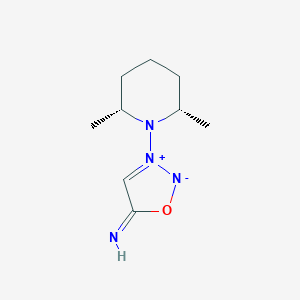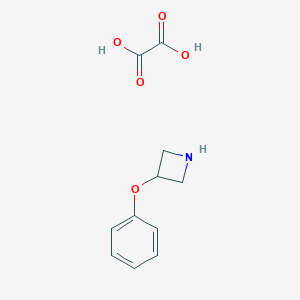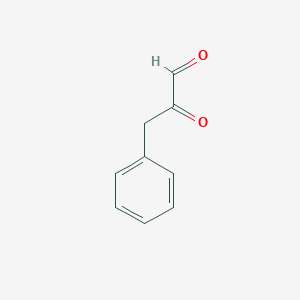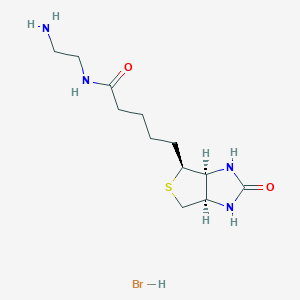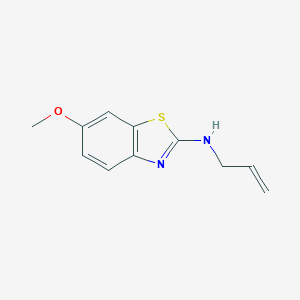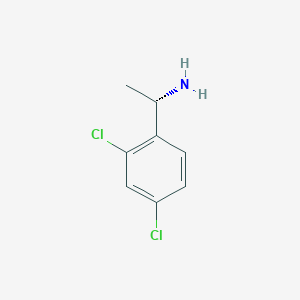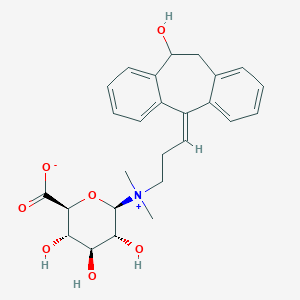
10-Hydroxyamitriptyline-N-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxyamitriptyline-N-glucuronide (10-OH-N-Glu) is a metabolite of amitriptyline, which is a tricyclic antidepressant drug. It has been found to have potential therapeutic effects in the treatment of depression and other mood disorders.
Mecanismo De Acción
The mechanism of action of 10-Hydroxyamitriptyline-N-glucuronide involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn enhances their effects on the postsynaptic receptors. The result is an improvement in mood and a reduction in anxiety.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 10-Hydroxyamitriptyline-N-glucuronide are related to its mechanism of action. It has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-Hydroxyamitriptyline-N-glucuronide in lab experiments is its specificity for the inhibition of the reuptake of serotonin and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on mood and anxiety. However, one limitation is that it is a metabolite of amitriptyline, which is a drug that has multiple effects on the brain and other organs. This makes it difficult to isolate the effects of 10-Hydroxyamitriptyline-N-glucuronide from those of other metabolites and the parent drug.
Direcciones Futuras
There are several future directions for the study of 10-Hydroxyamitriptyline-N-glucuronide. One is to investigate its potential as a therapeutic agent for the treatment of depression and other mood disorders. Another is to explore its anti-inflammatory effects and their potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and its effects on other neurotransmitters and receptors in the brain.
Métodos De Síntesis
The synthesis of 10-Hydroxyamitriptyline-N-glucuronide involves the glucuronidation of 10-hydroxyamitriptyline. Glucuronidation is a process in which glucuronic acid is attached to a drug or its metabolite, making it more water-soluble and easier to excrete from the body. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which is present in the liver and other organs.
Aplicaciones Científicas De Investigación
10-Hydroxyamitriptyline-N-glucuronide has been widely studied for its potential therapeutic effects in the treatment of depression and other mood disorders. It has been found to act as a potent inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood. In addition, it has been shown to have anxiolytic and anti-inflammatory effects.
Propiedades
Número CAS |
130209-87-9 |
|---|---|
Nombre del producto |
10-Hydroxyamitriptyline-N-glucuronide |
Fórmula molecular |
C26H31NO7 |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3Z)-3-(9-hydroxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-dimethylazaniumyl]oxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO7/c1-27(2,25-23(31)21(29)22(30)24(34-25)26(32)33)13-7-12-17-16-9-4-3-8-15(16)14-20(28)19-11-6-5-10-18(17)19/h3-6,8-12,20-25,28-31H,7,13-14H2,1-2H3/b17-12-/t20?,21-,22-,23+,24-,25+/m0/s1 |
Clave InChI |
ROSNKPATLOVTEX-MMVWVLHHSA-N |
SMILES isomérico |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
SMILES canónico |
C[N+](C)(CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Sinónimos |
10-hydroxyamitriptyline-N-glucuronide 10-hydroxyamitriptyline-N-glucuronide, (E)-isomer 10-OH-AT-N-Gluc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



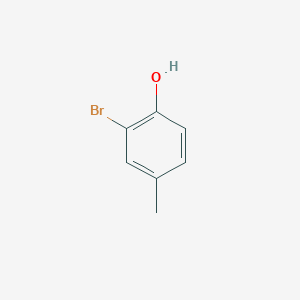
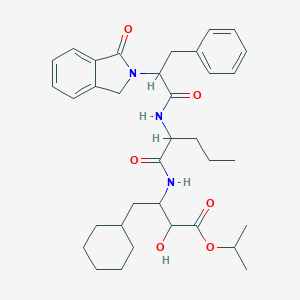
![(1R,11R)-6-Hydroxy-11-prop-1-en-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one](/img/structure/B149218.png)
